REACTION_CXSMILES
|
[CH:1]([CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2)=[CH2:2].C1(C)C=CC=CC=1.C(=O)([O-])O.[NH4+].[CH3:22][O:23][SiH:24]([O:27][CH3:28])[O:25][CH3:26]>>[CH3:22][O:23][Si:24]([O:27][CH3:28])([O:25][CH3:26])[CH2:2][CH2:1][CH:3]1[CH2:8][CH:7]2[CH2:9][CH:4]1[CH:5]=[CH:6]2.[CH:1]([CH:3]1[CH2:8][C:7]2([Si:24]([O:27][CH3:28])([O:25][CH3:26])[O:23][CH3:22])[CH2:9][CH:4]1[CH2:5][CH2:6]2)=[CH2:2] |f:2.3|
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1C2C=CC(C1)C2
|
Name
|
|
Quantity
|
0.0001 mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
ammonium hydrogencarbonate
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[NH4+]
|
Name
|
|
Quantity
|
124 g
|
Type
|
reactant
|
Smiles
|
CO[SiH](OC)OC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=C)C1C2C=CC(C1)C2
|
Type
|
CUSTOM
|
Details
|
The contents were stirred for one hour at the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with a thermometer, condenser, stirrer
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CO[Si](CCC1C2C=CC(C1)C2)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
C(=C)C1C2CCC(C1)(C2)[Si](OC)(OC)OC
|
Name
|
|
Type
|
product
|
Smiles
|
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |